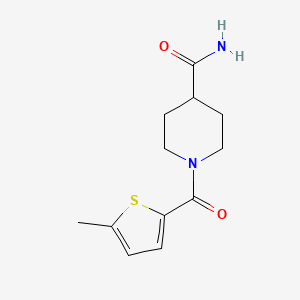

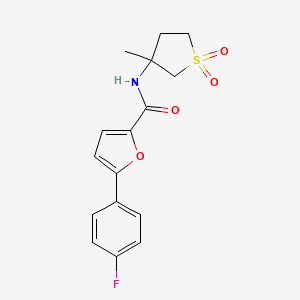

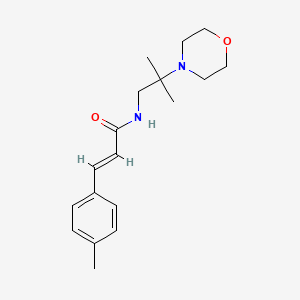

N-(2-morpholin-4-ylethyl)-1-phenylcyclopropane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-morpholin-4-ylethyl)-1-phenylcyclopropane-1-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction.

Wirkmechanismus

N-(2-morpholin-4-ylethyl)-1-phenylcyclopropane-1-carboxamide binds to the allosteric site of mGluR5, which is located outside the glutamate binding site. This binding inhibits the activation of mGluR5 by glutamate, which leads to a decrease in intracellular calcium release and downstream signaling pathways. The inhibition of mGluR5 can modulate neurotransmitter release, synaptic plasticity, and neuronal excitability, which are important for learning, memory, and behavior.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects in different animal models and cell cultures. For example, this compound can reduce anxiety-like behavior in mice and rats by blocking mGluR5-mediated glutamate release in the amygdala and hippocampus. This compound can also prevent the development of cocaine-induced behavioral sensitization and self-administration in rats by inhibiting the activation of mGluR5 in the nucleus accumbens. Moreover, this compound can protect against neurotoxicity induced by glutamate, beta-amyloid, and oxidative stress in cultured neurons and brain slices.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-morpholin-4-ylethyl)-1-phenylcyclopropane-1-carboxamide has several advantages as a research tool, such as its high selectivity and specificity for mGluR5, its ability to penetrate the blood-brain barrier, and its low toxicity and side effects. However, this compound also has some limitations, such as its short half-life and rapid metabolism in vivo, its potential off-target effects on other proteins and receptors, and its limited solubility and stability in aqueous solutions.

Zukünftige Richtungen

N-(2-morpholin-4-ylethyl)-1-phenylcyclopropane-1-carboxamide has great potential for future research and development in various fields, such as drug discovery, neuropharmacology, and neurobiology. Some possible future directions for this compound include:

1. Development of more potent and selective mGluR5 antagonists based on the structure-activity relationship of this compound.

2. Investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as autism, Alzheimer's disease, and Parkinson's disease.

3. Exploration of the molecular mechanisms underlying the effects of this compound on synaptic plasticity and neuronal excitability.

4. Evaluation of the therapeutic potential of this compound in clinical trials for anxiety, depression, and addiction.

5. Development of new formulations and delivery methods for this compound to improve its pharmacokinetic properties and efficacy.

Conclusion:

In conclusion, this compound is a selective antagonist of mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. This compound has several advantages as a research tool, such as its high selectivity and specificity, but also has some limitations, such as its short half-life and potential off-target effects. Future research on this compound may lead to the development of new drugs and treatments for brain disorders.

Synthesemethoden

N-(2-morpholin-4-ylethyl)-1-phenylcyclopropane-1-carboxamide can be synthesized by reacting 1-phenylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-aminoethyl)morpholine in the presence of triethylamine to yield this compound. The purity of this compound can be improved by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

N-(2-morpholin-4-ylethyl)-1-phenylcyclopropane-1-carboxamide has been widely used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. This compound can selectively block the activation of mGluR5 without affecting other glutamate receptors, such as NMDA and AMPA receptors. This allows researchers to study the specific functions of mGluR5 in the brain and other organs.

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-ylethyl)-1-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-15(17-8-9-18-10-12-20-13-11-18)16(6-7-16)14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKXPNGCEVYKIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(=O)NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-phenyl-1H-imidazol-2-yl)methyl]-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7545489.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B7545536.png)

![N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7545541.png)

![5-Chloro-4-[[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole](/img/structure/B7545548.png)

![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)

![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)